

# Alstolenine: A Deep Dive into its Chemical Architecture and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Alstolenine

Cat. No.: B15592793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of **Alstolenine**, an indole alkaloid of interest. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## Chemical Identity and Structure

**Alstolenine**, identified by the CAS Number 85769-33-1, is a complex indole alkaloid isolated from the plant *Alstonia venenata*.<sup>[1][2]</sup> Its molecular formula is  $C_{31}H_{34}N_2O_7$ , corresponding to a molecular weight of 546.6 g/mol.<sup>[1][3]</sup> The systematic IUPAC name for **Alstolenine** is methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0<sup>1,9</sup>.0<sup>2,7</sup>.0<sup>10,15</sup>]octadeca-2,4,6,8-tetraene-18-carboxylate.<sup>[2]</sup> **Alstolenine** is also known by the synonym Deacetylakuammiline trimethylgallate.<sup>[1][2]</sup>

The fundamental structure of **Alstolenine** is a pentacyclic framework containing an indole moiety. A key feature of its structure is the presence of an ethylidene group and a bulky 3,4,5-trimethoxybenzoyl group. The connectivity of the atoms in **Alstolenine** can be represented by the following SMILES string:  
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC<sup>[1][2]</sup>

Due to the intricate nature of its fused ring system, **Alstolenine** possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The definitive elucidation of its absolute stereochemistry is crucial for understanding its biological activity and for any synthetic efforts. However, detailed public-domain information regarding the experimentally determined absolute configuration of all stereocenters remains limited at this time.

## Physicochemical Properties

A summary of the key physicochemical properties of **Alstolenine** is provided in the table below. This data is essential for its handling, formulation, and for the design of analytical methods.

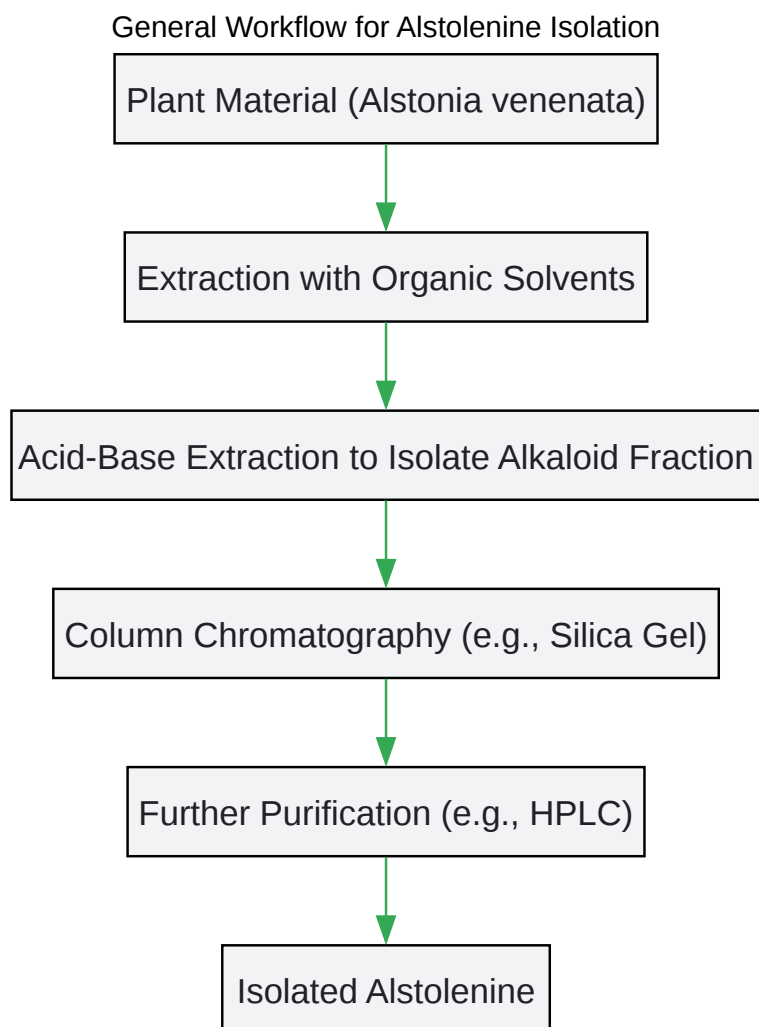
Property	Value	Source
CAS Number	85769-33-1	[1][2]
Molecular Formula	C <sub>31</sub> H <sub>34</sub> N <sub>2</sub> O <sub>7</sub>	[1][2][3]
Molecular Weight	546.6 g/mol	[1][3]
IUPAC Name	methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0 <sup>1,9</sup> .0 <sup>2,7</sup> .0 <sup>10,15</sup> ]octadeca-2,4,6,8-tetraene-18-carboxylate	[2]
Synonyms	Deacetylakuammiline trimethylgallate	[1][2]

## Experimental Protocols: Isolation and Structural Elucidation

The isolation and structural characterization of **Alstolenine** from its natural source, *Alstonia venenata*, involves a series of chromatographic and spectroscopic techniques. While a specific, detailed protocol for **Alstolenine** is not readily available in the public domain, a general workflow can be inferred from standard practices in natural product chemistry.

### General Isolation Workflow

The isolation of alkaloids from plant material typically follows a multi-step process designed to separate compounds based on their polarity and chemical properties.



[Click to download full resolution via product page](#)

*General workflow for isolating **Alstolenine**.*

## Structural Elucidation Methodologies

The determination of the complex structure of **Alstolenine** would necessitate a combination of modern spectroscopic techniques.

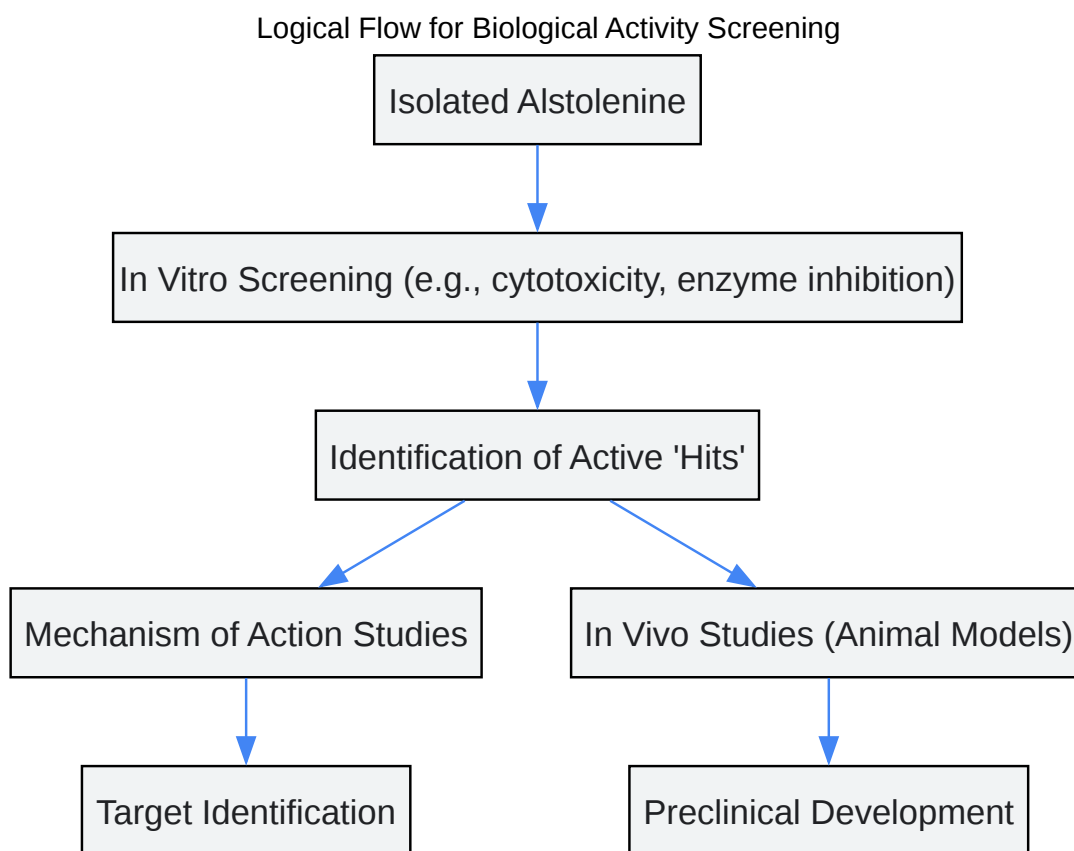
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To determine the number and connectivity of hydrogen atoms.

- $^{13}\text{C}$  NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
  - Tandem Mass Spectrometry (MS/MS): To aid in the structural elucidation by analyzing fragmentation patterns.
- X-ray Crystallography:
  - This technique provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Obtaining a single crystal of **Alstolenine** suitable for X-ray diffraction analysis would be a critical step in unambiguously assigning its stereochemical configuration.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the biological activities and the signaling pathways modulated by **Alstolenine**. As a member of the Alstonia alkaloids, a class of compounds known for a wide range of pharmacological effects, it is plausible that **Alstolenine** may possess interesting biological properties. Further research is required to explore its potential therapeutic applications.

The logical progression for investigating the biological activity of **Alstolenine** would involve a series of in vitro and in vivo studies.



[Click to download full resolution via product page](#)

*Logical flow for screening **Alstolenine**'s bioactivity.*

## Conclusion and Future Directions

**Alstolenine** represents a structurally complex natural product with potential for further scientific investigation. While its basic chemical identity has been established, a significant amount of research is still needed to fully characterize its stereochemistry, spectroscopic properties, and biological functions. Future research efforts should focus on:

- The total synthesis of **Alstolenine** to confirm its structure and provide a source of material for biological studies.
- Detailed NMR and X-ray crystallographic studies to unambiguously determine its absolute stereochemistry.

- Comprehensive screening of its biological activities to identify potential therapeutic applications.
- Investigation of its mechanism of action and identification of its molecular targets and signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research on this intriguing indole alkaloid.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. natuprod.bocsci.com [natuprod.bocsci.com]
- 2. brieflands.com [brieflands.com]
- 3. api.pageplace.de [api.pageplace.de]
- To cite this document: BenchChem. [Alstolenine: A Deep Dive into its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15592793#alstolenine-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b15592793#alstolenine-chemical-structure-and-stereochemistry)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)